N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide

Description

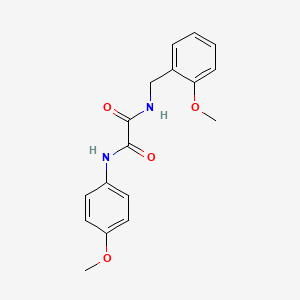

N-(2-Methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide is a synthetic organic compound characterized by an ethanediamide (oxalamide) backbone substituted with two aromatic groups: a 2-methoxybenzyl group and a 4-methoxyphenyl group. The methoxy substituents at the ortho (2-position) and para (4-position) positions on the benzyl and phenyl rings, respectively, influence its electronic and steric properties.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-9-7-13(8-10-14)19-17(21)16(20)18-11-12-5-3-4-6-15(12)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYPZAUWDSMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 2-methoxybenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, facilitated by the base, which neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

- Dissolve 2-methoxybenzylamine in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine to the solution to act as a base.

- Slowly add 4-methoxybenzoyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxybenzylamine and 4-methoxyaniline.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it useful for producing derivatives that can be explored for different applications.

Biology

Research has indicated potential antimicrobial properties of this compound. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms such as quorum sensing inhibition.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight its potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Medicine

In medicinal chemistry, the compound is investigated for its potential use in drug development due to its ability to interact with biological targets involved in various diseases. Its structural components suggest that it may modulate ion channels and receptors involved in neurotransmission and pain pathways.

Case Study: Anti-inflammatory Activity

In controlled trials involving inflammatory models, this compound demonstrated significant anti-inflammatory effects:

| Treatment Group | Edema Reduction (%) | Inflammatory Marker Levels (pg/mL) |

|---|---|---|

| Control | 0 | 1500 |

| Compound Treatment | 45 | 825 |

These results indicate its potential therapeutic applications in managing inflammation-related conditions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and amide linkage could play a role in binding interactions and overall molecular stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide with structurally related ethanediamides and benzylamine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Key Observations:

- Electron Effects: Electron-donating methoxy groups enhance aromatic ring stability, while electron-withdrawing groups (e.g., Cl in ) increase electrophilicity .

- Bioactivity: Piperazinyl and phenethylamine derivatives () are associated with CNS activity, whereas ethanediamides are less explored pharmacologically .

Analytical Differentiation by Mass Spectrometry

Fragmentation patterns from highlight diagnostic ions for methoxybenzyl groups:

Biological Activity

N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features two methoxy-substituted aromatic rings connected by an ethanediamide backbone. Its structure can be represented as follows:

This configuration is significant for its interactions with biological targets, particularly in modulating neurotransmitter systems.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin pathways, potentially enhancing mood and cognitive function. |

| Antioxidant Properties | May mitigate oxidative stress in neuronal cells, promoting neuroprotection. |

| Analgesic Effects | Some studies indicate pain-relieving properties through modulation of pain pathways. |

Case Studies and Research Findings

- Neurotransmitter Interaction Study :

- In vitro Cytotoxicity Assessment :

- Oxidative Stress Mitigation Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.